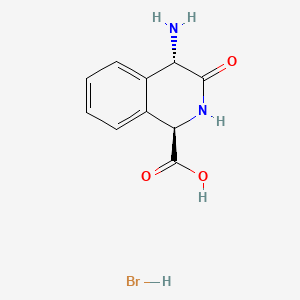![molecular formula C24H27NO3 B569529 N-[3-(1-Naphthalenyloxy)-1-phenylpropyl]carbamic Acid 1,1-Dimethylethyl Ester CAS No. 1404234-03-2](/img/no-structure.png)
N-[3-(1-Naphthalenyloxy)-1-phenylpropyl]carbamic Acid 1,1-Dimethylethyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1-Naphthalenyloxy)-1-phenylpropyl]carbamic Acid 1,1-Dimethylethyl Ester, also known as NPC-15437, is a chemical compound that has been gaining attention in the scientific research field due to its potential therapeutic applications. NPC-15437 is a selective inhibitor of the protein phosphatase 2A (PP2A), which is a key regulator of several cellular processes, including cell growth, differentiation, and apoptosis.
Wirkmechanismus
N-[3-(1-Naphthalenyloxy)-1-phenylpropyl]carbamic Acid 1,1-Dimethylethyl Ester is a selective inhibitor of PP2A, which is a serine/threonine phosphatase that is involved in the regulation of several cellular processes. PP2A is a heterotrimeric enzyme that consists of a catalytic subunit (C), a scaffolding subunit (A), and a regulatory subunit (B). N-[3-(1-Naphthalenyloxy)-1-phenylpropyl]carbamic Acid 1,1-Dimethylethyl Ester binds to the B subunit of PP2A, leading to the inhibition of its phosphatase activity. This results in the accumulation of phosphorylated substrates, leading to the activation of downstream signaling pathways.
Biochemical and Physiological Effects
N-[3-(1-Naphthalenyloxy)-1-phenylpropyl]carbamic Acid 1,1-Dimethylethyl Ester has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of signaling pathways. In cancer cells, N-[3-(1-Naphthalenyloxy)-1-phenylpropyl]carbamic Acid 1,1-Dimethylethyl Ester can induce cell cycle arrest and apoptosis, leading to a decrease in tumor growth. In neurodegenerative disorders, N-[3-(1-Naphthalenyloxy)-1-phenylpropyl]carbamic Acid 1,1-Dimethylethyl Ester can decrease tau phosphorylation, leading to a potential slowing down of the disease progression. In viral infections, N-[3-(1-Naphthalenyloxy)-1-phenylpropyl]carbamic Acid 1,1-Dimethylethyl Ester can inhibit viral replication, leading to a decrease in viral load.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(1-Naphthalenyloxy)-1-phenylpropyl]carbamic Acid 1,1-Dimethylethyl Ester has several advantages for lab experiments, including its selectivity for PP2A, its potential therapeutic applications, and its ability to modulate signaling pathways. However, there are also some limitations to its use in lab experiments, including its low solubility in water, its relatively low yield in synthesis, and the potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the research on N-[3-(1-Naphthalenyloxy)-1-phenylpropyl]carbamic Acid 1,1-Dimethylethyl Ester, including the optimization of its synthesis method, the development of more potent and selective inhibitors of PP2A, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanism of action and downstream signaling pathways. Additionally, the development of novel drug delivery systems may enhance the efficacy and specificity of N-[3-(1-Naphthalenyloxy)-1-phenylpropyl]carbamic Acid 1,1-Dimethylethyl Ester for targeted therapy.
Synthesemethoden
The synthesis of N-[3-(1-Naphthalenyloxy)-1-phenylpropyl]carbamic Acid 1,1-Dimethylethyl Ester involves several steps, starting from the reaction of 1-naphthol with 1-bromo-3-phenylpropane in the presence of a base to form 3-(1-naphthalenyloxy)-1-phenylpropan-1-ol. The resulting product is then treated with triphosgene to obtain the corresponding isocyanate, which is then reacted with tert-butanolamine to form N-[3-(1-Naphthalenyloxy)-1-phenylpropyl]carbamic Acid 1,1-Dimethylethyl Ester. The overall yield of the synthesis is around 25%.
Wissenschaftliche Forschungsanwendungen
N-[3-(1-Naphthalenyloxy)-1-phenylpropyl]carbamic Acid 1,1-Dimethylethyl Ester has been shown to have potential therapeutic applications in several diseases, including cancer, neurodegenerative disorders, and viral infections. In cancer, PP2A is often downregulated, leading to uncontrolled cell growth and proliferation. N-[3-(1-Naphthalenyloxy)-1-phenylpropyl]carbamic Acid 1,1-Dimethylethyl Ester can inhibit PP2A, leading to cell cycle arrest and apoptosis in cancer cells. In neurodegenerative disorders, PP2A is involved in the regulation of tau protein phosphorylation, which is a hallmark of Alzheimer's disease. N-[3-(1-Naphthalenyloxy)-1-phenylpropyl]carbamic Acid 1,1-Dimethylethyl Ester can inhibit PP2A, leading to a decrease in tau phosphorylation and potentially slowing down the progression of the disease. In viral infections, PP2A is involved in the replication of several viruses, including HIV and HCV. N-[3-(1-Naphthalenyloxy)-1-phenylpropyl]carbamic Acid 1,1-Dimethylethyl Ester can inhibit PP2A, leading to a decrease in viral replication.
Eigenschaften
CAS-Nummer |
1404234-03-2 |
|---|---|
Produktname |
N-[3-(1-Naphthalenyloxy)-1-phenylpropyl]carbamic Acid 1,1-Dimethylethyl Ester |
Molekularformel |
C24H27NO3 |
Molekulargewicht |
377.484 |
IUPAC-Name |
tert-butyl N-(3-naphthalen-1-yloxy-1-phenylpropyl)carbamate |
InChI |
InChI=1S/C24H27NO3/c1-24(2,3)28-23(26)25-21(19-11-5-4-6-12-19)16-17-27-22-15-9-13-18-10-7-8-14-20(18)22/h4-15,21H,16-17H2,1-3H3,(H,25,26) |
InChI-Schlüssel |
DYLNOWNCGBJNMC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



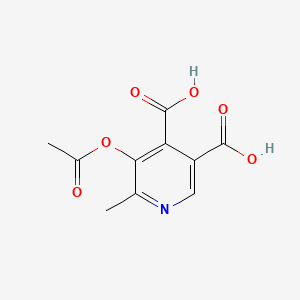
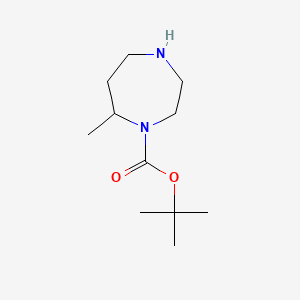
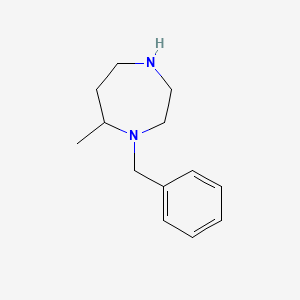
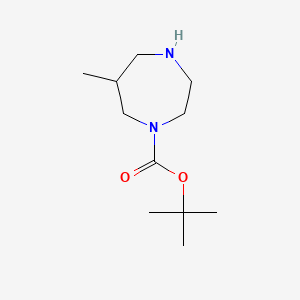
![(S)-1-Boc-2-Methyl-[1,4]diazepane](/img/structure/B569454.png)
![N-[(1S)-2-Hydroxy-1-methylethyl]-2-nitrobenzenesulfonamide](/img/structure/B569457.png)
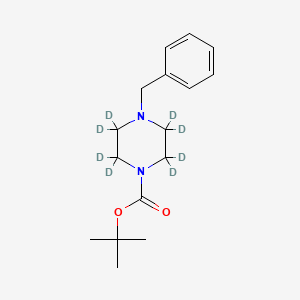
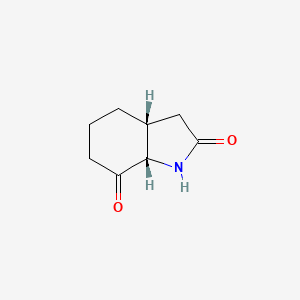
![Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-acrylate](/img/structure/B569464.png)

